N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide
Overview
Description
N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide is a complex organic compound that features a benzothiazole ring, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide typically involves multi-step organic reactions. One possible route could start with the nitration of 1,3-benzothiazole to introduce the nitro group. This is followed by acylation reactions to attach the benzamide and phenylacetyl groups. Each step would require specific reagents and conditions, such as strong acids for nitration and catalysts for acylation.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The presence of the nitro group and benzothiazole ring can contribute to biological activity.
Industry
In industry, such compounds can be used in the development of new materials, such as polymers and dyes, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group and benzothiazole ring could play key roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(6-nitro-1,3-benzothiazol-2-yl)benzamide: Lacks the phenylacetyl group.
4-(2-oxo-2-phenylacetyl)benzamide: Lacks the benzothiazole ring and nitro group.
N-(1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide: Lacks the nitro group.
Uniqueness
N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide is unique due to the combination of the nitro group, benzothiazole ring, and phenylacetyl group. This combination can result in unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-4-(2-oxo-2-phenylacetyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O5S/c26-19(13-4-2-1-3-5-13)20(27)14-6-8-15(9-7-14)21(28)24-22-23-17-11-10-16(25(29)30)12-18(17)31-22/h1-12H,(H,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMWKPLUMCVBTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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